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Compound of Interest

Compound Name:
3-Amino-2-hydroxy-4-

phenylbutanoic acid

CAS No.: 62084-21-3

Cat. No.: B556339

Get Quote

Executive Summary
Statine and AHPA (4-amino-3-hydroxy-5-phenylpentanoic acid, often abbreviated as AHPPA or

AHP) are non-proteinogenic

-amino acids that function as transition-state mimetics. They are the structural cornerstones of
aspartic protease inhibitors.

While both molecules utilize a central hydroxyl group to mimic the tetrahedral intermediate of

peptide hydrolysis, their application differs fundamentally based on the P1 subsite specificity of

the target enzyme:

Statine is a Leucine analogue. It is the core component of Pepstatin A and is ideal for

proteases preferring hydrophobic, aliphatic residues at the cleavage site (e.g., Pepsin).

AHPA is a Phenylalanine analogue. It is the preferred scaffold for designing inhibitors against

proteases with large hydrophobic or aromatic S1 pockets (e.g., Renin, HIV-1 Protease,

Cathepsin D).
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Molecular Architecture & Mechanism
Structural Isosterism
Both molecules replace the scissile amide bond (-CO-NH-) of a peptide substrate with a non-

hydrolyzable hydroxymethylene isostere (-CH(OH)-CH2-).

Feature Statine (Sta) AHPA (AHPPA)

IUPAC Name
(3S,4S)-4-amino-3-hydroxy-6-

methylheptanoic acid

(3S,4S)-4-amino-3-hydroxy-5-

phenylpentanoic acid

Parent Amino Acid Leucine (Leu) Phenylalanine (Phe)

Side Chain (P1) Isobutyl (Aliphatic) Benzyl (Aromatic)

Stereochemistry
(3S, 4S) is essential for

bioactivity.

(3S, 4S) is standard; (3R, 4S)

variants exist for specific

synthetic derivatives.

Mechanism of Transition State Mimicry
Aspartic proteases (e.g., Pepsin, BACE1) employ a catalytic dyad of two aspartic acid residues

(Asp32/Asp215). They activate a water molecule to attack the peptide bond, forming a high-

energy tetrahedral intermediate.

Statine and AHPA act as transition-state analogues:

The C3-Hydroxyl group binds centrally between the two catalytic aspartates, displacing the

catalytic water molecule.

This binding mimics the geometry of the tetrahedral intermediate but cannot be processed,

locking the enzyme in an inactive conformation.
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Figure 1: Mechanism of Inhibition. The central hydroxyl group coordinates the catalytic Asp

dyad, while the side chain (P1) determines affinity via the S1 pocket.

Comparative Performance Data
The choice between Statine and AHPA is dictated by the Ki (Inhibition Constant) against

specific targets.

Potency Benchmarks (Ki Values)
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Target Protease
Statine-based

(Pepstatin A)

AHPA-based

Inhibitors
Interpretation

Porcine Pepsin
~0.05 nM (Extremely

Potent)
~10 - 50 nM

Pepsin S1 pocket

prefers Leu (Statine).

Renin ~10,000 nM (Weak) 1 - 10 nM (Potent)

Renin requires a large

aromatic residue at P1

(AHPA).

Cathepsin D ~0.1 - 1.0 nM ~5 - 20 nM

Cathepsin D accepts

both but favors Statine

slightly.

HIV-1 Protease Moderate/Weak < 1 nM (Optimized)

HIV-1 PR has a strong

preference for Phe/Tyr

at cleavage sites.

Stability and Selectivity
Metabolic Stability: Both are non-hydrolyzable peptide bonds, offering high stability against

proteolysis.

Selectivity: AHPA derivatives provide higher selectivity for therapeutic targets like Renin and

Beta-secretase (BACE1) because human physiology relies on specific cleavage sequences

that often involve aromatic residues, unlike the broad digestive activity of Pepsin.

Experimental Protocols
Protocol: FRET-Based Inhibition Assay
To objectively compare AHPA and Statine derivatives, use a Fluorescence Resonance Energy

Transfer (FRET) assay. This protocol is self-validating via a positive control (Pepstatin A).

Materials:

Enzyme: Recombinant BACE1 or Pepsin (10 nM final).

Substrate: Fluorogenic peptide (e.g., Mca-SEVNLDAEFR-K(Dnp)-RR-NH2).
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Inhibitors: Statine-peptide vs. AHPA-peptide (variable concentrations).[1]

Buffer: 50 mM Sodium Acetate, pH 4.5 (crucial for aspartic protease activity).

Workflow:

Preparation: Dilute enzyme to 20 nM in assay buffer.

Incubation: Mix 50 µL enzyme with 25 µL inhibitor (serially diluted). Incubate for 30 mins at

25°C to allow equilibrium binding.

Initiation: Add 25 µL substrate (10 µM final).

Measurement: Monitor fluorescence (Ex: 320 nm, Em: 405 nm) kinetically for 60 minutes.

Analysis: Plot Initial Velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine

.

Synthesis Logic: Incorporating Statine/AHPA
Researchers often need to synthesize these units into peptides. The core logic follows a

"Decision Tree" based on the starting amino acid.

Start: Amino Acid Selection

L-LeucineTarget: Pepsin/Cathepsin

L-Phenylalanine

Target: Renin/HIV N-Protected Amino Aldehyde Aldol Condensation
(Lithio Ethyl Acetate)

Chain Extension (+2C)

Statine (Leu-derived)
From Leu

AHPA (Phe-derived)

From Phe

Click to download full resolution via product page

Figure 2: Synthetic Pathway. The divergence in inhibitor identity stems from the starting amino

acid (Leu vs Phe).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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